molecular formula C12H17NO B150845 (1-Phenylpiperidin-4-yl)methanol CAS No. 697306-45-9

(1-Phenylpiperidin-4-yl)methanol

Cat. No.: B150845
CAS No.: 697306-45-9
M. Wt: 191.27 g/mol
InChI Key: TXXOCHYAPLXLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The safety information for “(1-Phenylpiperidin-4-yl)methanol” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Biochemical Analysis

Biochemical Properties

(1-Phenylpiperidin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, facilitating the activation of substrates and promoting reaction rates or selectivity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the transition states of biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can affect cell signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their activity . This binding often involves specific interactions, such as hydrogen bonds or hydrophobic interactions, which stabilize the enzyme-substrate complex . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under dry, room temperature conditions . Its degradation products can have different biochemical properties, which may affect cellular processes differently over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism . At high doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, this compound can be metabolized by enzymes such as alcohol dehydrogenase, leading to the production of other bioactive compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its biochemical effects, as it may concentrate in specific areas where it can interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The compound’s localization can also affect its interactions with other biomolecules, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Phenylpiperidin-4-yl)methanol can be synthesized through the condensation reaction of piperidine and benzaldehyde, followed by reduction to yield the corresponding methanol derivative . The reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

(1-Phenylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • (1-Phenylpiperidin-4-yl)ethanol
  • (1-Phenylpiperidin-4-yl)propanol
  • (1-Phenylpiperidin-4-yl)butanol

Uniqueness

(1-Phenylpiperidin-4-yl)methanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

(1-phenylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXOCHYAPLXLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590897
Record name (1-Phenylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697306-45-9
Record name (1-Phenylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Phenylpiperidin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Phenylpiperidin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-Phenylpiperidin-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-Phenylpiperidin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-Phenylpiperidin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-Phenylpiperidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.